molecular formula C12H11NO5 B018976 Methyl 2-(2-nitrobenzylidene)acetoacetate CAS No. 39562-27-1

Methyl 2-(2-nitrobenzylidene)acetoacetate

Cat. No.: B018976
CAS No.: 39562-27-1
M. Wt: 249.22 g/mol
InChI Key: APKKCRAKPMSAEI-YFHOEESVSA-N
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Description

Methyl 2-(2-nitrobenzylidene)acetoacetate, also known as this compound, is a useful research compound. Its molecular formula is C12H11NO5 and its molecular weight is 249.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Nitroanilines and Phenols

    A study by Davies et al. (2002) showed that methyl acetoacetate could form anilines or phenols in 2-nitrovinamidinium hexafluorophosphate salts, with a [1,5]-H shift occurring with excellent isotopic fidelity (Davies et al., 2002).

  • Production of Nimodipine

    Balaev et al. (2012) developed a method for producing nimodipine using 1-methylethyl-3-aminocrotonate and 2-methoxyethyl-2-(3-nitrobenzylidene)acetoacetate, demonstrating its pharmaceutical application (Balaev et al., 2012).

  • Photolysis of Photolabile Sugars

    Watanabe et al. (2001) synthesized and studied the photolysis of photolabile sugars using o-nitrobenzylidene acetals, enabling the synthesis of methylglycosides (Watanabe et al., 2001).

  • Isomer Formation and Reduction

    A study by Mazurov et al. (1985) obtained the cis and trans isomers of 2-methyl-4-(o-nitrobenzylidene)oxazol-5-one, with the trans isomer forming 4-(o-aminobenzylidene)-2-methyloxazol-5-one upon reduction (Mazurov et al., 1985).

  • Synthesis of 2-Methoxyethyl 2-(3-Nitrobenzylidene)acetoacetate

    Fang Ren (2004) optimized the synthesis conditions for 2-methoxyethyl 2-(3-nitrobenzylidene)acetoacetate, achieving a 92% yield and 98% purity (Ren Fang, 2004).

  • Antibacterial Properties

    Mini et al. (2020) found that 4-Methyl-(2-nitrobenzylidene)aniline exhibits antibacterial activity, attributed to its supramolecular assembly interceded by C-H-O hydrogen bonds and nitro-π(arene) interactions (Mini et al., 2020).

  • Theoretical Studies on Synthesis Conditions

    Zheng-en Song (2011) conducted a theoretical study suggesting that the synthesis of 2-(3-Nitrobenzylidene) acetoacetate can occur spontaneously under mild conditions, with UV spectrum monitoring the reaction process (Song Zheng-en, 2011).

Safety and Hazards

The safety information available indicates that Methyl 2-(2-nitrobenzylidene)acetoacetate has the following hazard codes: H302, H312, H332 . This means it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a dry place .

Mechanism of Action

Target of Action

This compound is primarily used in organic synthesis

Mode of Action

As a chemical used in organic synthesis , its interactions with biological targets are not the primary focus of most research

Biochemical Pathways

Its role in organic synthesis

Pharmacokinetics

As a compound used in organic synthesis

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Methyl 2-(2-nitrobenzylidene)acetoacetate involves the condensation reaction between 2-nitrobenzaldehyde and methyl acetoacetate in the presence of a catalyst.", "Starting Materials": ["2-nitrobenzaldehyde", "methyl acetoacetate", "catalyst"], "Reaction": ["Step 1: Add 2-nitrobenzaldehyde to a reaction flask.", "Step 2: Add methyl acetoacetate to the reaction flask.", "Step 3: Add a catalyst to the reaction mixture.", "Step 4: Heat the reaction mixture at reflux for several hours.", "Step 5: Allow the reaction mixture to cool to room temperature.", "Step 6: Extract the product with a suitable solvent.", "Step 7: Purify the product by recrystallization or column chromatography."] }

CAS No.

39562-27-1

Molecular Formula

C12H11NO5

Molecular Weight

249.22 g/mol

IUPAC Name

methyl (2Z)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate

InChI

InChI=1S/C12H11NO5/c1-8(14)10(12(15)18-2)7-9-5-3-4-6-11(9)13(16)17/h3-7H,1-2H3/b10-7-

InChI Key

APKKCRAKPMSAEI-YFHOEESVSA-N

Isomeric SMILES

CC(=O)/C(=C/C1=CC=CC=C1[N+](=O)[O-])/C(=O)OC

SMILES

CC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OC

Canonical SMILES

CC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OC

111304-31-5

Pictograms

Irritant; Environmental Hazard

Synonyms

Methyl 2-(o-Nitrobenzylidene)acetoacetate;  Methyl 2-(2’-Nitrobenzylidene)acetoacetate;  2-[(2-Nitrophenyl)methylene]-3-oxo-butanoic Acid Methyl Ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(2-nitrobenzylidene)acetoacetate

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